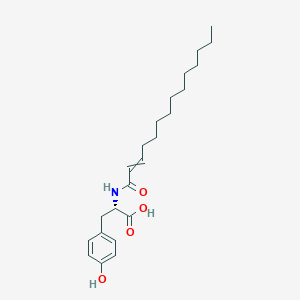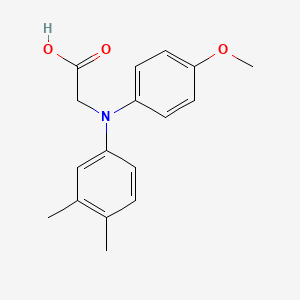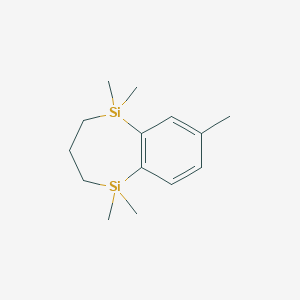![molecular formula C14H16BrClO B14209056 2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one CAS No. 823809-69-4](/img/structure/B14209056.png)
2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one is an organic compound that features a bromophenyl group attached to an ethyl chain, which is further connected to a chlorocyclohexanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one typically involves multiple steps. One common route starts with the bromination of phenethyl alcohol to form 2-bromophenethyl alcohol . This intermediate is then subjected to further reactions to introduce the chlorocyclohexanone moiety. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as borane-dimethyl sulfide complex for reduction steps .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated and chlorinated intermediates.
化学反応の分析
Types of Reactions
2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone group.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.
科学的研究の応用
2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can participate in π-π interactions, while the chlorocyclohexanone moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds include other bromophenyl derivatives and chlorocyclohexanone analogs. Examples are 2-bromophenethyl alcohol and 2-chlorocyclohexanone .
Uniqueness
What sets 2-[2-(2-Bromophenyl)ethyl]-2-chlorocyclohexan-1-one apart is the combination of both bromophenyl and chlorocyclohexanone groups in a single molecule. This unique structure allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.
特性
CAS番号 |
823809-69-4 |
|---|---|
分子式 |
C14H16BrClO |
分子量 |
315.63 g/mol |
IUPAC名 |
2-[2-(2-bromophenyl)ethyl]-2-chlorocyclohexan-1-one |
InChI |
InChI=1S/C14H16BrClO/c15-12-6-2-1-5-11(12)8-10-14(16)9-4-3-7-13(14)17/h1-2,5-6H,3-4,7-10H2 |
InChIキー |
YUASCZIVBJNUST-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(=O)C1)(CCC2=CC=CC=C2Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-amino-2-[(prop-2-yn-1-yl)sulfanyl]-1,3-thiazole-4-carboxylate](/img/structure/B14208986.png)


![2-amino-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B14208994.png)
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14209000.png)
![2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14209003.png)

![Benzenemethanol, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14209010.png)
![Pyrrolidine, 1-[2-fluoro-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14209011.png)


![2-(But-1-yn-1-yl)-1-methyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14209042.png)
![N~1~-[(10S)-2-{[(4-Fluorophenyl)methyl]carbamoyl}-3-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-10-yl]-N~1~,N~2~,N~2~-trimethylethanediamide](/img/structure/B14209051.png)

